3-(phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
3-(Phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound with the molecular formula C24H16O6. This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method ensures high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of catalysts and green chemistry principles, such as environmentally friendly solvents and reagents, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and benzyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(Phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase or other enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitriles: Known for their biological activities and used in similar applications.
Coumarin-3-carboxylic acid: Another coumarin derivative with various biological and industrial applications.
Uniqueness
3-(Phenoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-phenoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c25-22(29-19-10-2-1-3-11-19)18-9-6-7-16(13-18)15-28-23(26)20-14-17-8-4-5-12-21(17)30-24(20)27/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHNYBBDZVCVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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